molecular formula C17H16FN3O3 B11569211 3-Fluoro-N-({N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

3-Fluoro-N-({N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11569211
M. Wt: 329.32 g/mol
InChI Key: SJTHFTAABOZADY-KEBDBYFISA-N
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Description

3-Fluoro-N-({N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that belongs to the class of benzamides. It features a fluorine atom, a methoxyphenyl group, and a hydrazinecarbonyl moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-({N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-methoxybenzaldehyde with hydrazine to form the hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then acylated with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-({N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-Fluoro-N-({N’-[(E)-(4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide.

    Reduction: Formation of 3-Fluoro-N-({N’-[(4-methoxyphenyl)methyl]hydrazinecarbonyl}methyl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-N-({N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-({N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-({N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
  • 3-Fluoro-N-({N’-[(E)-(thiophen-2-yl)methylidene]hydrazinecarbonyl}methyl)benzamide

Uniqueness

3-Fluoro-N-({N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different substituents.

Properties

Molecular Formula

C17H16FN3O3

Molecular Weight

329.32 g/mol

IUPAC Name

3-fluoro-N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H16FN3O3/c1-24-15-7-5-12(6-8-15)10-20-21-16(22)11-19-17(23)13-3-2-4-14(18)9-13/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+

InChI Key

SJTHFTAABOZADY-KEBDBYFISA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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